molecular formula C19H26FN5O2S B4448591 N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide

N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide

Cat. No.: B4448591
M. Wt: 407.5 g/mol
InChI Key: BNZTVUBYDDLCNK-UHFFFAOYSA-N
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Description

N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the tert-butylamino group and the fluorobenzamide moiety. Common reagents used in these reactions include tert-butylamine, 2-fluorobenzoyl chloride, and various sulfur-containing compounds. The reaction conditions often involve the use of solvents like methanol or chloroform and may require specific temperatures and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.

    Thiazole derivatives: Exhibiting diverse biological activities such as antimicrobial, antiviral, and anti-inflammatory effects.

Uniqueness

N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN5O2S/c1-6-25-15(11-21-17(27)13-9-7-8-10-14(13)20)23-24-18(25)28-12(2)16(26)22-19(3,4)5/h7-10,12H,6,11H2,1-5H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZTVUBYDDLCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C(=O)NC(C)(C)C)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
Reactant of Route 3
N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
Reactant of Route 6
N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide

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